Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It is also effective in managing postoperative pain and other types of pain such as those resulting from gouty conditions and traumatic injury. The drug is known for its effectiveness and a lower incidence of gastrointestinal side effects compared to other NSAIDs1.
The therapeutic effects of etodolac are primarily due to its ability to inhibit prostaglandin synthesis, which plays a key role in the development of inflammation and pain. Etodolac achieves this by selectively inhibiting the cyclooxygenase (COX) enzymes involved in prostaglandin production. Interestingly, etodolac exhibits stereoselective pharmacokinetics, with the S-enantiomer being the active form that contributes to the anti-inflammatory and analgesic effects. The R-enantiomer is present in higher concentrations in plasma but is considered less active. The resolution of etodolac into its enantiomers has shown that the (+) enantiomer is almost entirely responsible for the drug's therapeutic effects2 3.
In the field of rheumatology, etodolac has been established as a first-line therapy for arthritic diseases due to its efficacy in reducing inflammation and pain associated with these conditions. Its favorable safety profile, particularly concerning gastrointestinal events, makes it a suitable option for long-term management of chronic arthritic conditions1.
The pharmacokinetic properties of etodolac contribute to its clinical applications. After oral administration, etodolac is well absorbed, with peak plasma concentrations reached within 1 to 2 hours. The drug is highly plasma protein-bound and undergoes extensive biotransformation to metabolites, including acyl-glucuronides, which are also found in synovial fluid, indicating penetration into joints. The elimination half-life is between 6 and 8 hours, and the volume of distribution is higher than most other NSAIDs, which is partly due to the S-enantiomer's less extensive plasma protein binding. These pharmacokinetic features support the use of etodolac in managing pain and inflammation in arthritis patients2.
Etodolac's analgesic properties extend its application to the management of acute pain, such as postoperative pain. Its ability to provide relief from pain arising from various etiologies, including gout and trauma, underscores its versatility as an analgesic agent1.
The low rate of gastrointestinal ulceration associated with etodolac use is particularly significant in gastroenterology. Patients who are at risk for NSAID-induced gastrointestinal complications may benefit from etodolac as an alternative to other NSAIDs with higher gastrointestinal risk profiles1.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6